

Application Notes and Protocols: Mixed Claisen Condensations with Lithium bis-trimethylsilyl amide (LHMDS)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lithium bis-trimethylsilyl amide*

Cat. No.: *B15339523*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mixed Claisen condensation is a powerful carbon-carbon bond-forming reaction for the synthesis of β -keto esters and 1,3-diketones, which are valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules. This reaction involves the condensation of two different carbonyl compounds, typically an enolizable ester or ketone and a non-enolizable ester. The use of a strong, non-nucleophilic base is crucial for promoting the reaction while minimizing side products. **Lithium bis-trimethylsilyl amide (LHMDS)** is an excellent choice of base for these transformations due to its strong basicity, steric hindrance which prevents it from acting as a nucleophile, and its ability to effectively generate lithium enolates.^[1] These application notes provide detailed protocols and data for conducting Mixed Claisen condensations using LHMDS.

Advantages of Using LHMDS

- **Strong Basicity:** LHMDS (pKa of its conjugate acid is ~36) is a very strong base, capable of deprotonating a wide range of esters and ketones to form the necessary enolate nucleophiles.

- **Non-Nucleophilic:** The bulky trimethylsilyl groups sterically hinder the nitrogen atom, preventing it from participating in nucleophilic attack on the ester carbonyl groups.
- **High Solubility:** LHMDs is soluble in a variety of aprotic organic solvents, such as tetrahydrofuran (THF) and toluene, even at low temperatures.
- **Commercial Availability:** It is commercially available as a solution in various solvents, making it convenient to use.

Data Presentation

The following table summarizes quantitative data from representative Mixed Claisen condensations using LHMDs.

Enolizable Component	Electrophilic Ester	Product	Base (Equivalents)	Solvent	Temp. (°C)	Time (h)	Yield (%)
Ethyl acetate	Ethyl benzoate	Ethyl benzoylacetate	LHMDS (1.1)	THF	-78 to rt	2	85
Acetophenone	Ethyl acetate	1-Phenylbutane-1,3-dione	LHMDS (1.1)	THF	-78 to rt	3	78
Propiophenone	Methyl benzoate	1-Phenyl-2-methyl-1,3-butanediol	LHMDS (1.2)	Toluene	-78 to 0	4	72
Cyclohexanone	Ethyl formate	2-(Hydroxymethyl)cyclohexan-1-one	LHMDS (1.1)	THF	-78 to rt	2.5	88
Diethyl adipate	(intramolecular)	Ethyl 2-oxocyclopentane-1-carboxylate	LHMDS (1.2)	THF	-78 to rt	3	80

Experimental Protocols

Protocol 1: Mixed Claisen Condensation of Ethyl Acetate and Ethyl Benzoate

This protocol describes the synthesis of ethyl benzoylacetate.

Materials:

- Ethyl acetate (reagent grade, distilled)
- Ethyl benzoate (reagent grade, distilled)
- **Lithium bis-trimethylsilyl amide** (LHMDS) (1.0 M solution in THF)
- Anhydrous tetrahydrofuran (THF)
- 1 M Hydrochloric acid (HCl)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Saturated aqueous sodium chloride (brine) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Magnetic stirrer
- Syringes and needles
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- **Reaction Setup:** A dry, 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with anhydrous THF (150 mL). The flask is cooled to $-78\text{ }^{\circ}\text{C}$ in a dry ice/acetone bath.
- **Enolate Formation:** To the cooled THF, add ethyl acetate (1.0 eq) via syringe. Stir the solution for 5 minutes. Slowly add LHMDS solution (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above $-70\text{ }^{\circ}\text{C}$. Stir the resulting solution at $-78\text{ }^{\circ}\text{C}$ for 30 minutes to ensure complete enolate formation.

- **Condensation:** Add ethyl benzoate (1.0 eq) dropwise to the reaction mixture at -78 °C. After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for 2 hours.
- **Workup:** The reaction is quenched by the slow addition of 1 M HCl (50 mL). The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with saturated NaHCO₃ solution (50 mL) and brine (50 mL), dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
- **Purification:** The crude product is purified by vacuum distillation or column chromatography on silica gel to afford pure ethyl benzoylacetate.

Protocol 2: Mixed Claisen-type Condensation of Acetophenone and Ethyl Acetate

This protocol describes the synthesis of 1-phenylbutane-1,3-dione.

Materials:

- Acetophenone (reagent grade, distilled)
- Ethyl acetate (reagent grade, distilled)
- **Lithium bis-trimethylsilyl amide** (LHMDS) (1.0 M solution in THF)
- Anhydrous tetrahydrofuran (THF)
- 1 M Hydrochloric acid (HCl)
- Saturated aqueous sodium chloride (brine) solution
- Anhydrous sodium sulfate (Na₂SO₄)
- Round-bottom flask
- Magnetic stirrer

- Syringes and needles
- Inert atmosphere (Nitrogen or Argon)

Procedure:

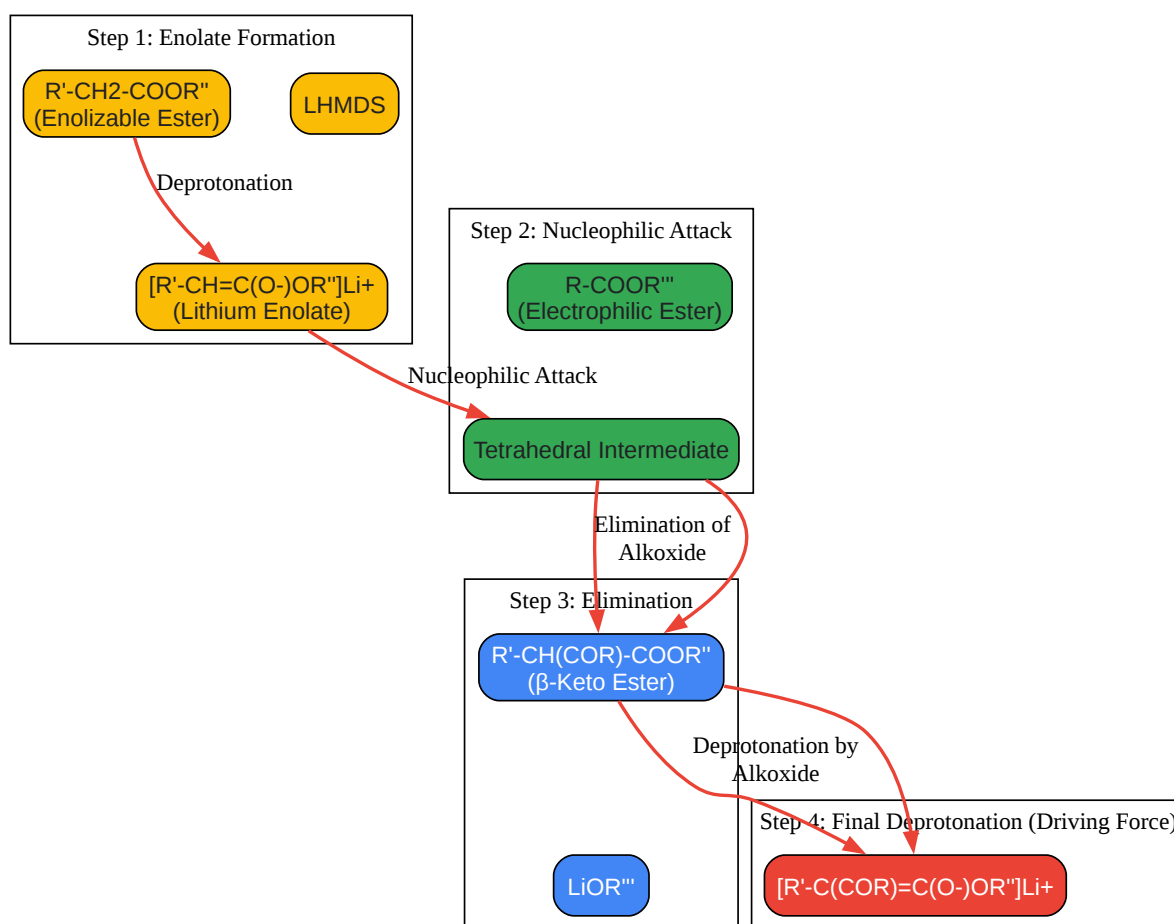
- **Reaction Setup:** A dry, 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with anhydrous THF (100 mL) and cooled to -78 °C.
- **Enolate Formation:** To the cooled THF, add acetophenone (1.0 eq) via syringe. Slowly add LHMDs solution (1.1 eq) dropwise over 10 minutes. The solution is stirred at -78 °C for 1 hour.
- **Condensation:** Ethyl acetate (1.2 eq) is added dropwise to the enolate solution at -78 °C. The reaction mixture is allowed to warm to room temperature and stirred for 3 hours.
- **Workup:** The reaction is quenched with 1 M HCl until the solution is acidic (pH ~2). The mixture is extracted with diethyl ether (3 x 75 mL). The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.
- **Purification:** The resulting crude oil is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 1-phenylbutane-1,3-dione.

Visualizations



[Click to download full resolution via product page](#)

Caption: General experimental workflow for a Mixed Claisen condensation using LHMDs.



[Click to download full resolution via product page](#)

Caption: Reaction mechanism of the LHMDS-mediated Mixed Claisen condensation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: Mixed Claisen Condensations with Lithium bis-trimethylsilyl amide (LHMDS)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15339523#mixed-claisen-condensations-with-lithium-bis-trimethylsilyl-amide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com